molecular formula C29H30N2O6 B613488 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid CAS No. 110990-07-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid

Cat. No. B613488
M. Wt: 502,57 g/mole
InChI Key: KRULQRVJXQQPQH-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Arndt-Eistert protocol, starting from commercially available N-[(9H-fluoren-9-yl)methoxy]carbonyl-protected (Fmoc) α-amino acids .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, an amino hexanoic acid group, and a benzyloxycarbonyl group .

Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

One application involves the synthesis of non-proteinogenic amino acids, such as (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid, demonstrating the utility of this compound in creating amino acids that are not directly coded by DNA but are of interest for bioengineering and therapeutic research (Adamczyk & Reddy, 2001).

Preparation of β2-homoamino Acids

In another study, the preparation of three new N-Fmoc-protected β2-homoamino acids is described, showcasing the compound's role in generating amino acids with extended carbon chains, which are critical for solid-phase syntheses of β-peptides. This process underscores the compound's importance in peptide synthesis, providing novel building blocks for designing peptides with unique structural and functional properties (Šebesta & Seebach, 2003).

Homologation to β-Amino Acids

The compound has also been used in the successful application of the Arndt-Eistert protocol to produce enantiomerically pure N-Fmoc-protected β-amino acids from commercially available α-amino acids. This showcases its versatility in facilitating the homologation process, expanding the toolbox for synthesizing β-amino acids, which are valuable in designing peptidomimetics and pharmaceuticals (Ellmerer-Müller et al., 1998).

Enzyme Assay Applications

Furthermore, the compound finds application in the development of tripeptide derivatives used for assaying certain enzymes. This application is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors as therapeutic agents. The derivatives provide a means to assay enzyme activity through photometric, spectrophotometric, fluorescence-spectrophotometric, or electrochemical methods, illustrating the compound's utility in bioanalytical chemistry (Svendsen, 2017).

Chemoenzymatic Synthesis

The compound is also integral in chemoenzymatic approaches, such as the synthesis of (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, showcasing its role in creating complex molecules through biocatalysis. This approach highlights the potential for sustainable and selective synthetic pathways in organic chemistry and the pharmaceutical industry (Fujino & Sugai, 2008).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULQRVJXQQPQH-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654460
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((benzyloxy)carbonyl)amino)hexanoic acid

CAS RN

110990-07-3
Record name N~6~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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